3-(6-Chloro-1,3-benzoxazol-2-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

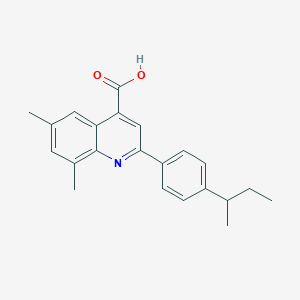

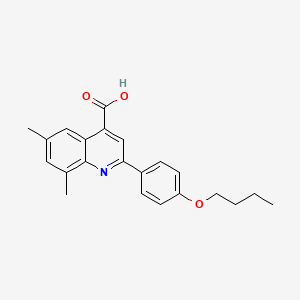

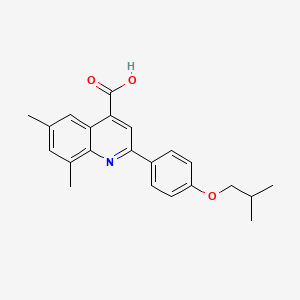

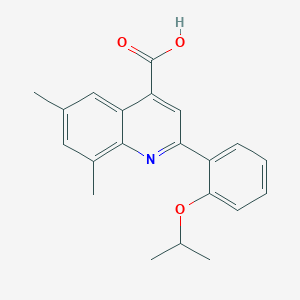

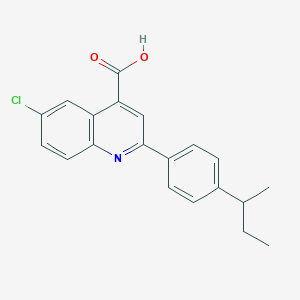

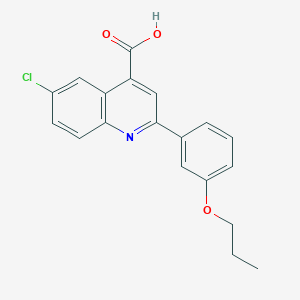

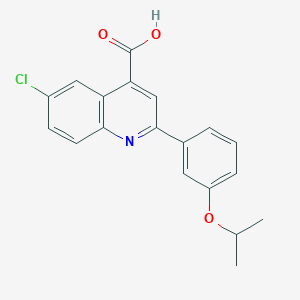

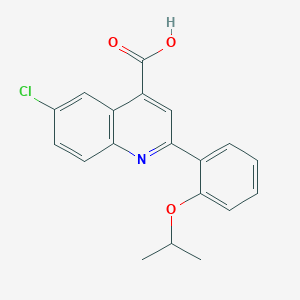

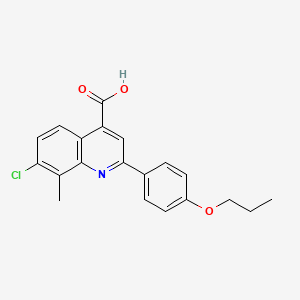

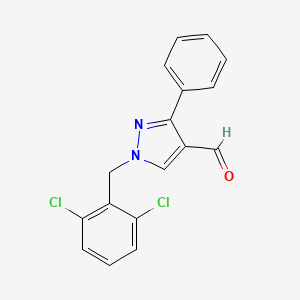

The compound 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline is a chemical that features a benzoxazole ring, which is a fused aromatic containing both benzene and oxazole rings, with a chlorine substituent and an aniline moiety. This structure is a part of various synthesized compounds that have been studied for their potential applications in medicinal chemistry due to their biological activities.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in several studies. For instance, a one-pot synthesis method has been reported for the generation of dihalogenated ring-fused benzimidazolequinones from 3,6-dimethoxy-2-(cycloamino)anilines using hydrogen peroxide and hydrohalic acid . Although this does not directly describe the synthesis of this compound, it provides insight into similar halogenation reactions and the use of oxidative conditions that could be relevant for synthesizing chlorinated benzoxazole derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various analytical techniques. For example, the structure of a related compound was confirmed by elemental analyses, IR spectra, and 1H NMR . These techniques are crucial for determining the molecular fingerprint and confirming the presence of specific functional groups and substituents in the synthesized compounds.

Chemical Reactions Analysis

Chemical reactions involving benzoxazole derivatives have been explored, such as the synthesis of Schiff bases from benzoxazole aldehydes and aromatic amines . These reactions typically occur at room temperature and involve stirring the reactants in a suitable solvent like methanol. The resulting compounds exhibit a range of biological activities, which suggests that this compound could also participate in similar chemical transformations to yield biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine, can affect the compound's reactivity, polarity, and interactions with biological targets. The studies referenced provide data on the yields, purity, and environmental impact of the synthetic processes . Additionally, the biological activities of these compounds, including antimicrobial, antioxidant, and larvicidal activities, have been evaluated, indicating that the physical and chemical properties of these molecules contribute to their biological efficacy .

Applications De Recherche Scientifique

Applications antimicrobiennes

La “3-(6-chloro-1,3-benzoxazol-2-yl)aniline” et ses dérivés ont été étudiés pour leurs propriétés antimicrobiennes. Ces composés peuvent être synthétisés et testés contre diverses souches bactériennes afin d'évaluer leur efficacité en tant qu'agents antibactériens potentiels .

Propriétés antioxydantes

Ce composé a également été étudié pour ses capacités antioxydantes. Le pouvoir antiradicalaire de ces composés peut être évalué par le test du radical libre DPPH, qui est une méthode courante pour évaluer l'activité antioxydante .

Activité larvicide

Les activités larvicides des dérivés benzoxazoliques constituent un autre domaine d'intérêt. Ces composés peuvent être évalués pour leur potentiel à contrôler les populations de moustiques en ciblant les larves, ce qui pourrait être important pour prévenir des maladies comme le paludisme et la dengue .

Stratégies de synthèse

Les progrès dans les méthodes de synthèse des composés benzoxazoliques, y compris la “this compound”, sont essentiels à leur application dans la recherche scientifique. Des procédés catalytiques innovants et des conditions réactionnelles sont en cours de développement pour améliorer les rendements et l'efficacité .

Recherche en protéomique

Les dérivés benzoxazoliques sont utilisés dans la recherche en protéomique comme outils biochimiques. Ils peuvent aider à comprendre les fonctions des protéines et leurs interactions au sein des systèmes biologiques .

Applications antifongiques

Tout comme leurs propriétés antibactériennes, ces composés sont également étudiés pour leurs effets antifongiques. Ils pourraient être utilisés dans le développement de nouveaux médicaments pour traiter les infections fongiques .

Mécanisme D'action

Target of Action

Benzoxazole derivatives, which this compound is a part of, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .

Mode of Action

Benzoxazole derivatives have been known to exhibit antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The specific interactions of this compound with its targets that result in these effects are yet to be elucidated.

Biochemical Pathways

Benzoxazole derivatives have been synthesized via different pathways , suggesting that they may interact with a variety of biochemical pathways in the body.

Result of Action

Some benzoxazole derivatives have shown cytotoxic effects on certain cancer cells , and antifungal activity similar to the standard drug voriconazole against Aspergillus niger .

Analyse Biochimique

Biochemical Properties

3-(6-Chloro-1,3-benzoxazol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in regulating various biochemical pathways and processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA . This modulation can lead to changes in gene expression, impacting various cellular functions such as growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in either the inhibition or activation of the target biomolecule . For instance, this compound can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can disrupt various signaling pathways, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to a decrease in its efficacy and potency, affecting the outcomes of long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can cause toxicity or other adverse effects . For instance, high doses of this compound have been associated with liver toxicity in certain animal models. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism and clearance from the body . For example, the compound can be metabolized by cytochrome P450 enzymes, which are a family of enzymes involved in the metabolism of many xenobiotics. This metabolism can lead to the formation of metabolites that may have different biological activities compared to the parent compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The distribution of this compound can influence its overall efficacy and toxicity, as it determines the concentration of the compound at the site of action.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production.

Propriétés

IUPAC Name |

3-(6-chloro-1,3-benzoxazol-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-9-4-5-11-12(7-9)17-13(16-11)8-2-1-3-10(15)6-8/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOQZGWIBYYUPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.